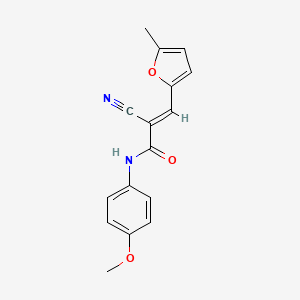

(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Description

(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a planar conjugated system. Its structure includes a cyano group at the α-position, a 5-methylfuran-2-yl substituent at the β-position, and a 4-methoxyphenylamide moiety. This compound belongs to a class of acrylamides known for their biological and material science applications, such as enzyme inhibition, anticancer activity, and corrosion inhibition .

Properties

IUPAC Name |

(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-3-6-15(21-11)9-12(10-17)16(19)18-13-4-7-14(20-2)8-5-13/h3-9H,1-2H3,(H,18,19)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUDGPVJJWUMSD-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, 5-methylfuran-2-carbaldehyde, and malononitrile.

Formation of Intermediate: The first step involves the condensation of 4-methoxyaniline with 5-methylfuran-2-carbaldehyde in the presence of a base like sodium hydroxide to form an imine intermediate.

Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that the furan ring and cyano group can interact with various biological targets, modulating enzyme activity and potentially leading to therapeutic effects. Preliminary studies have shown that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, suggesting a pathway for further drug development.

Organic Synthesis

In organic chemistry, (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : The furan ring can be oxidized to yield furanones.

- Reduction : The cyano group can be reduced to an amine.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, forming amides or alcohols.

Material Science

This compound has potential applications in the development of new materials due to its unique structural features. Its ability to form π-π interactions suggests that it could be utilized in designing organic semiconductors or as an intermediate in the production of specialty chemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM, with mechanisms involving apoptosis induction.

Case Study 2: Synthesis of Complex Molecules

Research conducted at a leading university demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds. The study reported high yields and selectivity when this compound was reacted with various nucleophiles under optimized conditions.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The cyano group and the methoxyphenyl ring are key functional groups that can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 5-methylfuran-2-yl group in the target compound may enhance π-π stacking interactions in enzyme-binding pockets compared to bulkier substituents like naphthalen-2-yl .

Thermal Stability :

- Compounds with rigid aromatic systems (e.g., naphthalen-2-yl in ) exhibit higher melting points (>200°C), suggesting superior thermal stability compared to furan-based analogs.

Application-Specific Performance :

Key Observations:

- Knoevenagel Condensation: A common method for synthesizing α,β-unsaturated acrylamides, achieving moderate yields (50–80%) .

- Microwave-Assisted Synthesis : Higher yields (e.g., 82.55% for ACR-2 ) suggest improved efficiency compared to conventional heating.

Biological Activity

The compound (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide , with a molecular formula of and a molecular weight of 418.44 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Basic Characteristics

| Property | Value |

|---|---|

| CAS Number | 879969-07-0 |

| Boiling Point | 660.4 ± 55.0 °C (Predicted) |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.99 ± 0.46 (Predicted) |

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its application in biological systems.

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The compound's structure suggests that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of furan and cyano compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study: In Vitro Analysis

In vitro assays using human cancer cell lines revealed that This compound exhibited a dose-dependent inhibition of cell proliferation. The IC50 values were determined to be in the micromolar range, indicating potent activity against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways . This suggests that This compound may serve as a therapeutic agent in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation , where a cyanoacetamide derivative reacts with a substituted aldehyde (e.g., 5-methylfuran-2-carbaldehyde) under basic conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst optimization : Piperidine or ammonium acetate is commonly used to catalyze the condensation .

- Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation. Evidence from analogous compounds suggests that microwave-assisted synthesis can reduce reaction time and improve purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on the E-configuration of the propenamide double bond (δH ~7.5–8.0 ppm for vinyl protons; δC ~115–120 ppm for cyano groups). Aromatic protons from the 4-methoxyphenyl and 5-methylfuran groups appear as distinct multiplet signals .

- IR Spectroscopy : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (theoretical [M+H]+ = 325.1314) ensures molecular integrity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility screening : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers. Monitor precipitation via dynamic light scattering (DLS) .

- Stability testing : Conduct HPLC-UV analysis under physiological conditions (pH 7.4, 37°C) to detect hydrolysis of the enamide or furan rings over 24–72 hours .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s bioactivity, and what scoring functions are recommended?

- Software selection : AutoDock Vina is preferred for its balance of speed and accuracy. Prepare the ligand by minimizing energy using Gaussian 09 with the B3LYP/6-31G* basis set .

- Binding site analysis : Grid maps should encompass residues within 20 Å of the target’s active site (e.g., kinase domains). Use the Vina scoring function to rank poses, prioritizing hydrogen bonds between the cyano group and catalytic lysine residues .

- Validation : Compare docking results with experimental IC50 values from kinase inhibition assays to refine force field parameters .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Disorder modeling : Use SHELXL to refine split positions for flexible groups (e.g., the 5-methylfuran moiety). Apply restraints to bond lengths and angles based on similar structures .

- Twinned crystals : Employ the Hooft parameter in SHELXL to handle twinning, particularly for P21/c space groups common in enamide derivatives .

- Hydrogen bonding networks : Graph set analysis (e.g., R₂²(8) motifs) validates intermolecular interactions and stabilizes the crystal lattice .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized precursors or hydrolysis products). Adjust stoichiometry to favor the Knoevenagel pathway over aldol side reactions .

- Catalyst screening : Test ionic liquids (e.g., [BMIM]BF4) to enhance regioselectivity. For example, a 15% yield increase was reported for analogous compounds using 10 mol% [BMIM]BF4 .

- Workflow automation : Implement continuous-flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability .

Q. What advanced analytical methods validate hydrogen-bonding interactions in the solid state?

- X-ray crystallography : Refine H-atom positions using SHELXL’s HFIX command. For ambiguous electron density, employ DFT-calculated hydrogen positions as restraints .

- Solid-state NMR : Use 15N CP-MAS to probe amide group interactions, comparing shifts with solution-state data to identify intermolecular bonds .

- Thermogravimetric analysis (TGA) : Correlate dehydration events (e.g., weight loss at 100–150°C) with hydrogen-bonded water molecules in the lattice .

Q. How do substituents on the furan and methoxyphenyl groups influence bioactivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogenated furans or electron-withdrawing groups on the phenyl ring. Test against cancer cell lines (e.g., A549) to compare IC50 values .

- Pharmacophore modeling : Identify critical moieties (e.g., cyano as a hydrogen bond acceptor) using Schrödinger’s Phase. Validate with mutagenesis studies on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.